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Compound of Interest

Compound Name: 5-Nitroquinoline

Cat. No.: B147367 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 5-nitroquinoline,

a key intermediate in pharmaceutical and materials science research. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, offering a valuable resource for compound identification, structural elucidation,

and quality control.

Spectroscopic Data Summary
The quantitative spectroscopic data for 5-nitroquinoline is summarized below, providing a

clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Proton Chemical Shift (δ, ppm)

H-2 8.89 (dd)

H-3 7.41 (dd)

H-4 8.12 (dd)

H-6 7.52 (ddd)

H-7 7.65 (ddd)

H-8 8.08 (d)

Note: Data is referenced for samples dissolved in CDCl₃. Coupling patterns are denoted as d

(doublet) and ddd (doublet of doublet of doublets).

¹³C NMR Data

Carbon Chemical Shift (δ, ppm)

C-2 151.2

C-3 121.8

C-4 134.5

C-4a 129.5

C-5 148.9

C-6 125.0

C-7 129.8

C-8 123.4

C-8a 147.3

Infrared (IR) Spectroscopy
The IR spectrum of 5-nitroquinoline is characterized by the vibrational modes of the quinoline

ring and the nitro group.
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Vibrational Mode Wavenumber (cm⁻¹)

N-O Asymmetric Stretch 1550-1475

N-O Symmetric Stretch 1360-1290

C-H Stretch (Aromatic) ~3050

C=C Stretch (Aromatic) 1600-1450

C-H Out-of-plane Bend 900-675

Mass Spectrometry (MS)
The mass spectrum of 5-nitroquinoline provides information about its molecular weight and

fragmentation pattern.

Parameter Value

Molecular Formula C₉H₆N₂O₂

Molecular Weight 174.16 g/mol

[M]+ (Molecular Ion) 174 m/z

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Optimization may be required based on the specific instrumentation used.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 5-nitroquinoline.

Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in

a clean, dry NMR tube.[1]

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
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Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and

the solution is homogeneous.[1]

Instrument Setup:

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical

peaks.[1]

¹H NMR Spectrum Acquisition:

A standard single-pulse experiment is typically employed.[1]

Key parameters to set include spectral width, acquisition time, relaxation delay, and the

number of scans. For dilute samples, a higher number of scans may be necessary to

obtain an adequate signal-to-noise ratio.[1]

¹³C NMR Spectrum Acquisition:

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and

improve the signal-to-noise ratio.[1]

A greater number of scans and a longer acquisition time are generally needed compared

to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

isotope.[1]

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Place a small amount of solid 5-nitroquinoline in an agate mortar.[2]

Add a small amount of dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder.

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
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Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Introduce a small amount of the 5-nitroquinoline sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC).

Ionization:

The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion

source, causing the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, showing the relative

abundance of each ion.

Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-nitroquinoline.
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Sample Preparation

Data Acquisition

Data Analysis

Structural Elucidation

5-Nitroquinoline Sample

Dissolve in
Deuterated Solvent Prepare KBr Pellet Prepare for GC/Probe

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Confirm Structure of
5-Nitroquinoline

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 5-Nitroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147367#spectroscopic-data-nmr-ir-ms-for-5-
nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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